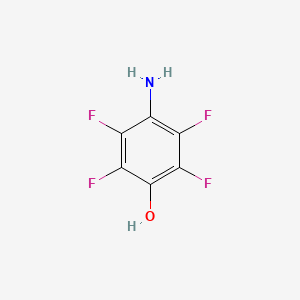

4-Amino-2,3,5,6-tetrafluorophenol

Description

Significance of Fluorination in Aromatic Amine and Phenol (B47542) Chemistry

The introduction of fluorine atoms into aromatic compounds, such as amines and phenols, is a cornerstone of modern chemistry, profoundly influencing their physical, chemical, and biological properties. numberanalytics.comresearchgate.net This strategic incorporation of fluorine is pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com In medicinal chemistry, fluorination can enhance a drug's metabolic stability by blocking sites susceptible to oxidative degradation by metabolic enzymes. nih.govnih.gov It can also increase a molecule's lipophilicity, which may improve its transport across biological membranes. numberanalytics.comnih.gov

Fluorinated aromatic compounds are key intermediates in the synthesis of a wide array of important products. numberanalytics.comresearchgate.net For instance, they are integral to the creation of hypnotics, anti-inflammatory agents, and fungicides. researchgate.net The presence of fluorine can alter the basicity of aromatic amines and the acidity of phenols, thereby modulating their physiological activity and interaction with biological targets. nih.gov The unique properties conferred by fluorine, such as enhanced thermal stability and bioavailability, justify the continued research and development of novel fluorination methods and the synthesis of new fluorinated building blocks. numberanalytics.comacs.orgnih.gov

Rationale for Research on 4-Amino-2,3,5,6-tetrafluorophenol

The specific structure of this compound makes it a compound of significant academic interest. It serves as a highly functionalized building block for synthesizing more complex molecules where its distinct electronic and steric characteristics can be harnessed to achieve specific chemical reactivity or to enhance the performance of the final products. lookchem.com The dense arrangement of four fluorine atoms alongside an amino and a hydroxyl group on a single benzene (B151609) ring creates a unique chemical environment, prompting research into its fundamental properties and potential applications.

The substitution of hydrogen with four fluorine atoms on the phenol ring dramatically alters its electronic and steric landscape. numberanalytics.com

Steric Properties: The presence of four fluorine atoms creates significant steric hindrance around the aromatic ring. numberanalytics.com Although the van der Waals radius of fluorine is not drastically larger than that of hydrogen, the cumulative effect of four such atoms can impede the approach of reactants or the binding to a receptor site. This steric crowding can influence the regioselectivity of chemical reactions. nih.govyoutube.com

Summary of Properties Conferred by Tetrafluorination

| Property Type | Description of Effect | Reference |

|---|---|---|

| Electronic | Strong electron-withdrawing effect reduces ring electron density. | numberanalytics.com |

| Electronic | Increases stability towards oxidation and electrophilic attack. | numberanalytics.com |

| Electronic | Increases reactivity towards nucleophilic substitution. | numberanalytics.com |

| Electronic | Lowers HOMO and raises LUMO energy levels, increasing the energy gap. | numberanalytics.com |

| Electronic | Decreases overall aromaticity compared to non-fluorinated benzene. | researchgate.netnih.gov |

| Steric | Increases steric hindrance around the aromatic ring. | numberanalytics.com |

The chemical character of this compound is further defined by the electronic interplay between the electron-donating amino (-NH2) and hydroxyl (-OH) groups and the strongly electron-withdrawing tetrafluorinated ring. While the fluorine atoms pull electron density from the ring via the inductive effect, the nitrogen and oxygen lone pairs of the amino and hydroxyl groups can donate electron density back into the ring through a resonance (mesomeric) effect. quora.com

This push-pull dynamic is critical. The amino and hydroxyl groups modulate the reactivity of the perfluorinated ring. For instance, the amino group can influence the regioselectivity of further substitution reactions. The presence of both an acidic phenol and a basic amine on the same molecule makes it an amphoteric compound, capable of forming a zwitterion under specific pH conditions. This property is crucial for its behavior in biological systems and for its use in creating pH-sensitive molecular probes. nih.gov The combination of these functional groups on a fluorinated core makes this compound a versatile tool in materials science and medicinal chemistry. lookchem.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,3,5,6-tetrafluorophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F4NO/c7-1-3(9)6(12)4(10)2(8)5(1)11/h12H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRMSRDSTZTRKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)O)F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938-63-6 | |

| Record name | 4-amino-2,3,5,6-tetrafluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Pathways of 4 Amino 2,3,5,6 Tetrafluorophenol

Impact of Fluorine Atoms on Aromatic Ring Reactivity

The reactivity of 4-Amino-2,3,5,6-tetrafluorophenol is profoundly influenced by the presence of four fluorine atoms on the benzene (B151609) ring. These atoms introduce significant electronic effects that alter the chemical behavior of the molecule compared to unsubstituted phenol (B47542) or aniline (B41778).

The primary influence of the fluorine atoms stems from their high electronegativity (Pauling scale: 3.98). nih.gov This characteristic results in a strong electron-withdrawing inductive effect (also known as a -I effect), where electron density is pulled away from the aromatic ring towards the fluorine atoms. libretexts.orgmasterorganicchemistry.com This effect is transmitted through the sigma (σ) bonds and leads to a general deactivation of the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to benzene. The cumulative inductive effect of four fluorine atoms creates a significantly electron-poor aromatic system. nih.govmasterorganicchemistry.com

The potent electron-withdrawing nature of the tetrafluorinated ring has a direct and significant impact on the acidity of the phenolic hydroxyl (-OH) group and the basicity of the amino (-NH2) group.

Acidity of the Phenolic Group: Electron-withdrawing groups attached to a phenol increase its acidic strength. quora.com They achieve this by stabilizing the conjugate base (the phenoxide ion) that forms upon deprotonation. quora.comvaia.com The four fluorine atoms in this compound pull electron density from the ring, which in turn delocalizes the negative charge on the phenoxide oxygen more effectively. youtube.com This stabilization of the anion shifts the equilibrium towards dissociation, making the compound a stronger acid than phenol itself. In general, the pKa-lowering effect is pronounced with fluorine substituents. libretexts.org

| Compound | pKa | Relative Acidity Comment |

|---|---|---|

| Phenol | ~10.0 | Baseline acidity. quora.com |

| p-Nitrophenol | 7.15 | Significantly more acidic due to the strong electron-withdrawing nitro group. youtube.com |

| 2,3,5,6-Tetrafluorophenol (B1216870) | ~7.8 | More acidic than phenol due to the four electron-withdrawing fluorine atoms. sigmaaldrich.com |

| This compound | Not specified | Expected to be a stronger acid than phenol due to fluorine atoms, but the electron-donating amino group may slightly counteract this effect compared to tetrafluorophenol. |

Basicity of the Amino Group: Conversely, the same electron-withdrawing effects that increase the phenol's acidity decrease the basicity of the amino group. youtube.com The basicity of an aniline derivative depends on the availability of the nitrogen's lone pair of electrons to accept a proton. youtube.com In this compound, the inductive pull of the fluorine atoms draws the nitrogen's lone pair into the aromatic π-system, delocalizing them and making them less available for protonation. youtube.com This renders the amino group significantly less basic than that of aniline.

| Compound | pKb | Relative Basicity Comment |

|---|---|---|

| Aniline | ~9.4 | Baseline basicity for aromatic amines. youtube.com |

| m-Nitroaniline | 11.5 | Over 100 times less basic than aniline due to the inductive effect of the nitro group. youtube.com |

| This compound | Not specified | Expected to be significantly less basic than aniline due to the strong cumulative inductive effect of the four fluorine atoms. |

Reactions of the Amino Group

Like other primary aromatic amines, the amino group of this compound can undergo diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures. sapub.org The reaction transforms the amino group (-NH₂) into a diazonium salt functional group (-N₂⁺). nih.gov

The resulting tetrafluorophenol diazonium salt is a valuable synthetic intermediate. The diazonium group is an excellent leaving group as it can depart as stable dinitrogen gas (N₂). nih.gov This allows for the replacement of the original amino functionality with a wide variety of other substituents through subsequent transformation reactions, such as the Sandmeyer or Schiemann reactions. These transformations can introduce groups like halides (-F, -Cl, -Br, -I), cyano (-CN), hydroxyl (-OH), and others onto the aromatic ring. nih.gov

The amino group of aromatic amines is susceptible to oxidation. While specific oxidation studies on this compound are not widely documented, the general principles of aniline oxidation apply, modulated by the electronic effects of the fluorine substituents. Oxidation can lead to a variety of products, including nitroso, nitro, and azoxy compounds, and can ultimately result in complex polymerization products (e.g., aniline black).

However, the strong electron-withdrawing nature of the tetrafluorinated ring would make the amino group of this compound less susceptible to oxidation compared to unsubstituted aniline. The reduced electron density on the nitrogen atom makes it more difficult to remove electrons. In some cases, the oxidation of substituted amino groups can be a controlled process, for instance, by enzymes like monoamine oxidase, which can oxidize amino groups to form other ions or species. nih.gov

The electrochemical behavior of this compound is also dictated by the strong electron-withdrawing fluorine atoms. The oxidation potential of an aromatic amine is a measure of the ease with which an electron can be removed from the system. Due to the fluorine atoms pulling electron density away from the aromatic ring and the amino group, the molecule is stabilized. nih.gov This stabilization means that more energy is required to remove an electron during electrochemical oxidation.

Therefore, it is expected that this compound would exhibit a higher oxidation potential compared to aniline or phenol. This increased resistance to oxidation is a direct consequence of the stabilization of the highest occupied molecular orbital (HOMO) by the highly electronegative fluorine atoms. nih.gov

Derivatization Strategies and Functional Group Transformations of 4 Amino 2,3,5,6 Tetrafluorophenol

Functionalization of the Amino Group

The amino group in 4-Amino-2,3,5,6-tetrafluorophenol is a primary site for a variety of chemical modifications due to its nucleophilic nature.

The conversion of the amino group to an amide or sulfonamide is a common strategy to introduce diverse structural motifs and to modulate the electronic and steric properties of the molecule.

Amidation: The amino group of aminophenols readily undergoes acylation to form amides. This reaction typically proceeds by treating the aminophenol with an acylating agent such as an acyl chloride or anhydride. Due to the higher nucleophilicity of the amino group compared to the hydroxyl group, selective N-acylation can be achieved. For instance, the acylation of aminophenol derivatives can be carried out using acetic anhydride. wikipedia.org This selectivity is a key advantage in the derivatization of bifunctional compounds like this compound.

Sulfonamidation: Similarly, the amino group can be converted to a sulfonamide by reaction with a sulfonyl chloride in the presence of a base. This reaction is fundamental in the synthesis of many biologically active compounds. For example, 2-aminothiazole (B372263) can be readily sulfonylated with various benzenesulfonyl chlorides in the presence of sodium acetate (B1210297) in an aqueous medium. nih.gov This method can be adapted for the sulfonamidation of this compound, providing access to a range of sulfonamide derivatives with potential applications in drug discovery. A general method for the synthesis of sulfonamides involves the reaction of an amine with a sulfonyl chloride in a suitable solvent. nih.gov

Table 1: Representative Amidation and Sulfonamidation Reactions

| Reaction | Reagents and Conditions | Product Type |

|---|---|---|

| Amidation (Acetylation) | Acetic anhydride, 30-60 °C | N-acetylated aminophenol derivative |

| Sulfonamidation | 4-methoxy benzenesulfonyl chloride, sodium acetate, water, 80-85 °C, 8h | N-(thiazol-2-yl)benzenesulfonamide |

Alkylation: The selective N-alkylation of aminophenols can be achieved through various methods. One common approach involves the reductive amination of an aldehyde. This one-pot reaction proceeds via the formation of an imine intermediate, which is then reduced, for example with sodium borohydride, to yield the N-alkylated product. This method is efficient for the synthesis of secondary amines from primary aminophenols. unb.ca

Acylation: As mentioned previously, the acylation of the amino group is a highly favorable reaction. The use of acylating agents like acyl chlorides or anhydrides leads to the formation of stable amide bonds. In the context of polyamides, fluorinated diamines are valuable precursors for high-performance polymers with enhanced thermal and mechanical properties. cymitquimica.com

Aromatic primary amines can be converted to diazonium salts, which are versatile intermediates for a variety of transformations, most notably azo coupling reactions. wikipedia.orgnih.gov The diazotization of an aromatic amine is typically carried out by treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). unb.canih.gov

The resulting diazonium salt is an electrophile that can react with electron-rich aromatic compounds, such as phenols and anilines, in what is known as an azo coupling reaction to form brightly colored azo compounds. wikipedia.orgorganic-chemistry.org The coupling with phenols is usually carried out under mild alkaline conditions, while the coupling with anilines is performed in a slightly acidic medium. nih.gov The position of coupling is generally para to the activating group of the coupling component, unless this position is blocked, in which case ortho coupling occurs. wikipedia.orgorganic-chemistry.org This reaction is widely used in the synthesis of dyes and pigments. wikipedia.orgnih.gov

Table 2: General Diazotization and Azo Coupling Reaction

| Step | Reagents and Conditions | Intermediate/Product |

|---|---|---|

| Diazotization | Aromatic amine, NaNO₂, HCl, 0-5 °C | Aromatic diazonium salt |

| Azo Coupling (with phenol) | Diazonium salt, Phenol (B47542), Alkaline pH | Azo compound (dye) |

Functionalization of the Hydroxyl Group

The phenolic hydroxyl group of this compound offers another site for derivatization, allowing for the introduction of different functionalities through esterification and etherification reactions.

Esterification: The hydroxyl group can be converted to an ester by reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method. researchgate.netbond.edu.au Alternatively, more reactive acylating agents can be used. For example, 2,3,5,6-tetrafluorophenol (B1216870) can be used to prepare activated esters which are useful in bioconjugation due to their enhanced stability compared to other activated esters like N-hydroxysuccinimide (NHS) esters. nih.govchemicalbook.com The synthesis of a tetrafluorophenyl ester can be achieved by reacting the corresponding carboxylic acid with 2,3,5,6-tetrafluorophenol in the presence of a coupling agent like diisopropyl carbodiimide (B86325) (DIC). nih.gov

Etherification: The formation of an ether linkage from the phenolic hydroxyl group can be accomplished through Williamson ether synthesis, which involves the deprotonation of the phenol to form a phenoxide, followed by reaction with an alkyl halide. For selective O-alkylation of aminophenols, the amino group is often protected first, for instance, by condensation with benzaldehyde (B42025) to form an imine. Subsequent alkylation of the hydroxyl group with an alkyl halide in the presence of a base, followed by hydrolysis of the imine, yields the desired O-alkylated aminophenol. unb.ca

Orthogonal Protection and Deprotection Strategies for Multifunctional Scaffolds

In the synthesis of complex molecules derived from this compound, it is often necessary to selectively protect one functional group while reacting the other. Orthogonal protection schemes, where each protecting group can be removed under specific conditions without affecting the others, are crucial for such synthetic strategies. Current time information in Bangalore, IN.

Common protecting groups for the amino function include tert-butoxycarbonyl (Boc), which is acid-labile (removed with trifluoroacetic acid, TFA), and 9-fluorenylmethoxycarbonyl (Fmoc), which is base-labile (removed with piperidine). Current time information in Bangalore, IN. For the hydroxyl group, common protecting groups include benzyl (B1604629) (Bzl), which can be removed by hydrogenolysis, and tert-butyl (tBu), which is removed by acid. Current time information in Bangalore, IN.

The choice of protecting groups depends on the desired reaction sequence. For example, to selectively functionalize the hydroxyl group, the amino group could be protected with a Boc group. After the desired modification of the hydroxyl group, the Boc group can be removed with TFA to liberate the amino group for further reactions. Conversely, to functionalize the amino group, the hydroxyl group could be protected as a tBu ether, which is stable to the conditions used for many N-functionalization reactions.

Table 3: Common Orthogonal Protecting Groups for Amino and Hydroxyl Functions

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

|---|---|---|---|

| Amino | tert-butoxycarbonyl | Boc | Strong acid (e.g., TFA) |

| Amino | 9-fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) |

| Hydroxyl | tert-butyl | tBu | Strong acid (e.g., TFA) |

| Hydroxyl | Benzyl | Bzl | Hydrogenolysis (e.g., H₂, Pd/C) |

Polymer-Supported Reagents in Derivatization (e.g., Tetrafluorophenol-Activated Resins)

The immobilization of reagents on solid supports represents a significant advancement in chemical synthesis, streamlining purification processes and enabling high-throughput methodologies like combinatorial chemistry. In the context of this compound, derivatization strategies have led to the development of polymer-supported reagents, where the tetrafluorophenyl moiety plays a crucial role as an activating group. These resin-bound reagents offer the advantages of simplified reaction work-ups, as excess reagents and by-products can be removed by simple filtration.

A notable application in this area is the creation of tetrafluorophenol (TFP)-activated resins. While many TFP-activated resins are synthesized from 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid, there are examples of polymer-supported reagents that are conceptually derived from this compound. These reagents leverage the highly activating nature of the tetrafluorophenyl group to facilitate a variety of chemical transformations.

One such class of reagents is polymer-supported 4-amido-2,3,5,6-tetrafluorophenyl (TFP) sulfonate esters . In this arrangement, the amino group of a tetrafluorophenol precursor is acylated to form an amide bond, which can serve as a linker to a polymer support. The phenolic oxygen is then derivatized, for instance, as a sulfonate ester. These resin-bound active esters are powerful tools for the derivatization of amines. researchgate.net

The utility of these polymer-supported reagents is particularly evident in the construction of chemical libraries. For example, a focused library of azarene pyrrolidinones was synthesized using a panel of 14 different polymer-supported 4-amido-2,3,5,6-tetrafluorophenyl sulfonate esters. This approach led to the identification of several potent inhibitors of factor Xa, a crucial enzyme in the coagulation cascade, thereby establishing structure-activity relationships (SAR) within the synthesized series. researchgate.net

The general principle behind the efficacy of TFP-activated resins lies in the electron-withdrawing nature of the four fluorine atoms on the aromatic ring. This property makes the tetrafluorophenoxy group an excellent leaving group, thus activating a linked functional group (e.g., a carboxyl or sulfonyl group) towards nucleophilic attack. The reactions are typically clean and efficient, and the polymer support facilitates the removal of the spent reagent (the polymer-bound tetrafluorophenol) from the reaction mixture.

The table below summarizes the key aspects of using polymer-supported reagents derived from tetrafluorophenol structures for the synthesis of compound libraries.

| Reagent Type | Precursor Concept | Linkage to Polymer (Example) | Activated Group | Application Example |

| Polymer-Supported 4-Amido-2,3,5,6-tetrafluorophenyl Sulfonate Esters | This compound | Amide bond from the amino group | Sulfonate Ester | Synthesis of sulfonamide libraries |

| Tetrafluorophenol-Activated Resins (from carboxylic acid) | 4-Hydroxy-2,3,5,6-tetrafluorobenzoic acid | Amide bond from a linker attached to the polymer | Carboxylic Ester | Synthesis of amide libraries |

The development of these polymer-supported reagents underscores the versatility of the tetrafluorophenyl scaffold in modern synthetic chemistry. By anchoring this highly activating moiety to a solid support, chemists can perform a wide range of functional group transformations with greater efficiency and ease of purification, which is particularly advantageous in the rapid synthesis of diverse compound arrays for drug discovery and other applications.

Advanced Spectroscopic and Computational Investigations of 4 Amino 2,3,5,6 Tetrafluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated organic compounds. The presence of various NMR-active nuclei in 4-Amino-2,3,5,6-tetrafluorophenol, such as ¹H, ¹³C, and ¹⁹F, allows for a comprehensive analysis of its molecular framework.

¹⁹F NMR spectroscopy is particularly powerful for studying fluorinated aromatic compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which provides detailed information about the electronic environment of each fluorine atom. scholaris.canih.gov In the context of this compound and its derivatives, ¹⁹F NMR is instrumental in confirming the substitution pattern on the aromatic ring. The chemical shifts and coupling constants (J-coupling) between adjacent fluorine atoms and between fluorine and carbon or proton nuclei offer unambiguous proof of the compound's structure. For instance, in related polyfluorinated aromatic compounds, ¹⁹F NMR spectra, often recorded on spectrometers operating at frequencies like 376 MHz, provide distinct signals for fluorine atoms at different positions, with chemical shifts reported in parts per million (ppm). rsc.org The electron-donating amino group and the hydroxyl group significantly influence the electronic distribution within the benzene (B151609) ring, and these effects are directly observable in the ¹⁹F NMR spectrum.

The technique is also used to study intermolecular interactions and dynamic processes. For example, changes in the ¹⁹F NMR chemical shifts can be monitored to understand the formation of hydrogen bonds or the interaction with other molecules in solution. rsc.org

While ¹⁹F NMR is key, ¹H and ¹³C NMR spectroscopy provide complementary and essential information for the complete structural assignment of this compound.

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound is expected to show signals corresponding to the protons of the amino (-NH₂) and hydroxyl (-OH) groups. The chemical shifts of these protons can be influenced by solvent, concentration, and temperature due to hydrogen bonding effects. In a typical ¹H NMR spectrum recorded in a solvent like CDCl₃, the amino protons would likely appear as a broad singlet. rsc.orgrsc.orgrsc.orgrsc.org The integration of these signals helps in confirming the number of protons in each functional group.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, one would expect to see distinct signals for the six carbon atoms of the benzene ring. The carbon atoms directly bonded to fluorine atoms will exhibit C-F coupling, which appears as doublets or more complex multiplets in the ¹³C spectrum. The chemical shifts of the carbon atoms are significantly affected by the attached fluorine, amino, and hydroxyl groups. For instance, the carbon atom attached to the hydroxyl group (C-OH) and the carbon atom attached to the amino group (C-NH₂) will have characteristic chemical shifts that are different from the fluorine-bearing carbons. rsc.orgrsc.orgrsc.orgrsc.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H (-NH₂) | Variable, broad | singlet | - |

| ¹H (-OH) | Variable, broad | singlet | - |

| ¹⁹F (F-2, F-6) | ~ -140 to -160 | multiplet | J(F-F), J(F-C) |

| ¹⁹F (F-3, F-5) | ~ -160 to -180 | multiplet | J(F-F), J(F-C) |

| ¹³C (C-1) | ~ 130-140 | multiplet | J(C-F) |

| ¹³C (C-2, C-6) | ~ 140-150 (d) | doublet | ¹J(C-F) ~ 240-260 |

| ¹³C (C-3, C-5) | ~ 135-145 (d) | doublet | ¹J(C-F) ~ 240-260 |

| ¹³C (C-4) | ~ 120-130 | multiplet | J(C-F) |

Note: The data in this table are predicted values based on general principles of NMR spectroscopy for fluorinated aromatic compounds and may vary depending on the specific experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and obtaining a "molecular fingerprint" of this compound. These methods probe the vibrational modes of the molecule, which are sensitive to its structure and bonding.

Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its various bonds. Key expected vibrational frequencies include:

O-H and N-H Stretching : Broad bands in the region of 3200-3600 cm⁻¹ are characteristic of the O-H and N-H stretching vibrations, often broadened due to hydrogen bonding.

C-F Stretching : Strong absorption bands are expected in the 1100-1400 cm⁻¹ region, corresponding to the C-F stretching vibrations.

Aromatic C=C Stretching : Bands in the 1450-1650 cm⁻¹ region are indicative of the aromatic ring's carbon-carbon stretching vibrations. rsc.org

C-N and C-O Stretching : These vibrations typically appear in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman are different, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the tetrafluorinated benzene ring are often more prominent in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy Technique |

| O-H Stretch | 3200 - 3600 (broad) | IR |

| N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | ~3000 - 3100 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1650 | IR, Raman |

| C-F Stretch | 1100 - 1400 (strong) | IR |

| C-N Stretch | 1250 - 1350 | IR |

| C-O Stretch | 1200 - 1300 | IR |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound, as well as for assessing its purity.

High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, which allows for the determination of the molecular formula. rsc.org For this compound (C₆H₃F₄NO), the expected monoisotopic mass is approximately 181.0151 Da. uni.lucymitquimica.com

The fragmentation pattern observed in the mass spectrum (often obtained using techniques like electron ionization, EI, or electrospray ionization, ESI) provides valuable structural information. Common fragmentation pathways for this molecule might include the loss of small neutral molecules such as CO, HCN, or HF, as well as the cleavage of the C-N or C-O bonds. Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 182.0224 | Protonated molecule |

| [M+Na]⁺ | 204.0043 | Sodiated adduct |

| [M-H]⁻ | 180.0078 | Deprotonated molecule |

Data sourced from PubChemLite. uni.lu

X-ray Crystallography for Solid-State Structural Determination of Derivatives

For example, a search of crystallographic databases reveals structures of related polyfluorinated arylamines, which can offer insights into the expected molecular geometry and intermolecular interactions of this compound. nih.gov These studies often highlight the role of hydrogen bonding (involving the amino and hydroxyl groups) and π-stacking interactions in the formation of the crystal packing.

Quantum Chemical Studies

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the electronic structure, properties, and reactivity of molecules like this compound.

These computational methods can be used to:

Predict Molecular Geometry : Calculations can optimize the molecular structure to find the most stable conformation, providing theoretical values for bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Calculate Spectroscopic Properties : Quantum chemical software can predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra. These calculated spectra can aid in the assignment of experimental spectra.

Investigate Electronic Properties : DFT calculations can provide information about the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and electrostatic potential. This information is crucial for understanding the molecule's reactivity and intermolecular interactions. For instance, the electron-withdrawing nature of the fluorine atoms and the electron-donating character of the amino and hydroxyl groups create a unique electronic profile that can be quantitatively described by these calculations. lookchem.com

While specific quantum chemical studies on this compound were not found in the search results, such studies are a common practice for characterizing similar novel compounds. researchgate.net

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. A DFT analysis of this compound would begin with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. This process minimizes the electronic energy of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

For instance, a B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable choice for such calculations. researchgate.net The optimized geometry would likely reveal a planar or near-planar aromatic ring. The C-F bond lengths are expected to be shorter than typical C-F single bonds due to the influence of the aromatic system. The C-N and C-O bond lengths would be influenced by the electronic interplay of the donating groups with the fluorinated ring.

Following geometry optimization, the calculation of vibrational frequencies is a critical step. These theoretical frequencies correspond to the various stretching, bending, and torsional motions within the molecule. When compared with experimental infrared (IR) and Raman spectra, these calculated frequencies serve to validate the accuracy of the computational model and aid in the assignment of experimental spectral bands. For example, a study on the related compound 4-diazo-2,3,5,6-tetrafluorocyclohexa-2,5-diene-1-one utilized DFT calculations to successfully assign its experimental IR spectrum.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |

| C-F Bond Length | ~1.34 Å |

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-N Bond Length | ~1.40 Å |

| C-O Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.96 Å |

| N-H Bond Length | ~1.01 Å |

| C-C-F Bond Angle | ~120° |

| C-C-N Bond Angle | ~120° |

| C-C-O Bond Angle | ~120° |

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | ~3600 |

| N-H Symmetric Stretch | ~3400 |

| N-H Asymmetric Stretch | ~3500 |

| C=C Aromatic Stretch | ~1600-1450 |

| C-F Stretch | ~1350-1100 |

| C-O Stretch | ~1260 |

| C-N Stretch | ~1340-1250 |

This table contains illustrative data. The exact frequencies would be determined by a specific DFT calculation.

Ab Initio Calculations for Understanding Reactivity Profiles

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theory for probing molecular reactivity. While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide more accurate descriptions of electron correlation effects, which are important for understanding reaction mechanisms.

For this compound, ab initio calculations could be employed to investigate its reactivity profile. This would involve calculating key quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Given the presence of the electron-donating amino and hydroxyl groups, the HOMO is expected to be localized primarily on the aromatic ring and these substituents. Conversely, the electron-withdrawing fluorine atoms will lower the energy of the LUMO, which is also expected to be distributed across the aromatic ring. This electronic structure suggests that the molecule could be susceptible to electrophilic attack at positions ortho and para to the amino and hydroxyl groups, although the strong deactivating effect of the fluorine atoms would modulate this reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the electrostatic potential on the electron density surface of a molecule. It provides a clear indication of the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are highly effective in predicting the sites for electrophilic and nucleophilic attack.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density. By identifying bond critical points (BCPs) where the electron density is at a minimum between two bonded atoms, QTAIM can characterize the type of interaction, ranging from covalent to ionic to van der Waals interactions.

An application of QTAIM to this compound would allow for a detailed analysis of the bonding within the molecule. The electron density (ρ) and its Laplacian (∇²ρ) at the BCPs of the C-F, C-C, C-N, C-O, O-H, and N-H bonds would be calculated. For the covalent bonds within the molecule, a high value of ρ and a negative value of ∇²ρ would be expected. The properties of the BCPs for the C-F bonds would be of particular interest, as they would reveal the extent of covalent character and the influence of the fluorine atoms on the aromatic system. Furthermore, QTAIM could be used to identify and characterize any intramolecular hydrogen bonds, for instance, between the hydroxyl group and an adjacent fluorine atom, which could contribute to the molecule's conformational preference and stability.

Applications of 4 Amino 2,3,5,6 Tetrafluorophenol in Advanced Chemical Synthesis and Materials Science Research

Building Block in the Synthesis of Complex Fluorinated Organic Molecules

4-Amino-2,3,5,6-tetrafluorophenol serves as a important building block in the creation of complex fluorinated organic molecules. Its tetrafluorinated phenyl ring, combined with amino and hydroxyl functional groups, offers a versatile platform for constructing a variety of sophisticated chemical structures.

Development of Fluorinated Amino Acid and Aminophosphonic Acid Analogues

The synthesis of fluorinated amino acids is a significant area of research, as the incorporation of fluorine can enhance the metabolic stability and modify the properties of peptides and proteins. nih.govsigmaaldrich.com this compound can be envisioned as a precursor for synthesizing tetrafluorinated analogues of aromatic amino acids. For instance, derivatives of tetrafluorophenylalanine have been synthesized through methods like the stereoselective benzylation of (S)-imidazolidinone with tetrafluorobenzyl bromides, followed by hydrolysis. nih.gov While this specific example doesn't directly start from this compound, the resulting (S)-2-amino-3-(2,3,5,6-tetrafluorophenyl)propionic acid showcases the type of valuable amino acid that can be accessed. nih.gov The development of such amino acids is crucial for creating novel therapeutic agents and tools for chemical biology. rsc.orgnumberanalytics.com

The introduction of fluorine into aminophosphonic acids, which are analogues of amino acids where the carboxylic acid group is replaced by a phosphonic acid group, is another area of interest. These compounds often exhibit interesting biological activities. The core structure of this compound provides a ready-made tetrafluorinated aromatic ring that can be incorporated into aminophosphonic acid structures.

Table 1: Examples of Fluorinated Amino Acid Precursors and Related Compounds

| Compound Name | Application/Significance |

| (S)-2-amino-3-(2,3,5,6-tetrafluorophenyl)propionic acid | A tetrafluorinated analogue of phenylalanine with potential applications in peptide and protein engineering. nih.gov |

| (S)-imidazolidinone ((S)-Boc-BMI) | A chiral auxiliary used in the stereoselective synthesis of amino acids. nih.gov |

| Tetrafluorobenzyl bromides | Reagents used to introduce the tetrafluorobenzyl group in organic synthesis. nih.gov |

Synthesis of Fluorinated Heterocyclic Systems

Fluorinated heterocyclic compounds are of great interest in medicinal and agricultural chemistry due to their unique biological activities. nih.govresearchgate.net this compound, with its amino and hydroxyl groups, can participate in cyclization reactions to form various fluorinated heterocyclic systems. For example, the amino group can react with dicarbonyl compounds or their equivalents to form fluorinated nitrogen-containing heterocycles. Similarly, the hydroxyl group can be involved in the formation of oxygen-containing heterocycles.

Research has shown the successful synthesis of fluorinated pyrimidines and pyrazoles from fluorinated precursors. nih.gov For instance, the reaction of a β-fluoroenolate salt with amidine hydrochlorides yields fluorinated aminopyrimidines in excellent yields. nih.gov While this specific work doesn't utilize this compound directly, it demonstrates the feasibility of constructing fluorinated heterocycles, a strategy applicable to derivatives of the title compound. The condensation of fluorinated 1,3-diketones with hydrazines is another established route to fluorinated pyrazoles. researchgate.net

Precursor for Advanced Fluoroaromatic Scaffolds

The tetrafluorinated phenyl ring of this compound is a valuable scaffold that can be further functionalized to create more complex fluoroaromatic structures. The existing amino and hydroxyl groups can be modified or replaced to introduce other functionalities, allowing for the construction of a diverse range of molecules.

For example, the amino group can be converted into a variety of other functional groups through diazotization reactions, opening up pathways to a wide array of substituted tetrafluorophenols. These derivatives can then be used as building blocks in the synthesis of advanced materials or biologically active compounds. The development of such fluoroaromatic scaffolds is essential for the advancement of various fields, including materials science and drug discovery. sigmaaldrich.com

Role in Medicinal Chemistry Research

The unique properties of fluorine make it a valuable element in the design of new drugs. nih.gov The incorporation of fluorine atoms into a drug molecule can significantly alter its pharmacokinetic and pharmacodynamic properties. sigmaaldrich.comnih.gov

Introduction of Fluorine for Modulating Pharmacokinetic Properties

Introducing fluorine into a molecule can influence its metabolic stability, lipophilicity, and binding affinity to target proteins. sigmaaldrich.comnih.gov The tetrafluorinated phenyl group of this compound can be incorporated into drug candidates to enhance these properties. For instance, the C-F bond is stronger than the C-H bond, making the molecule more resistant to metabolic degradation and increasing its half-life in the body.

Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups and influence non-covalent interactions with biological targets. The strategic placement of fluorine atoms can therefore be used to fine-tune the pharmacokinetic profile of a drug, leading to improved efficacy and a better safety profile. nih.gov

Design of Potential Bioactive Molecules and Drug Scaffolds

This compound serves as a valuable starting material for the design and synthesis of novel bioactive molecules and drug scaffolds. sigmaaldrich.comnih.gov The presence of both an amino and a hydroxyl group on a highly fluorinated ring provides multiple points for chemical modification, allowing for the creation of diverse molecular libraries for screening against various biological targets.

For example, the amino group can be acylated or alkylated to introduce different side chains, while the hydroxyl group can be etherified or esterified. These modifications can lead to the discovery of new compounds with a range of biological activities, including potential applications as enzyme inhibitors, receptor agonists or antagonists, or antimicrobial agents. nih.govresearchgate.net The tetrafluorinated phenyl ring itself can contribute to the biological activity through specific interactions with the target protein.

Contribution to Agrochemical Research

Halogenated, and particularly fluorinated, phenols and anilines are recognized as important intermediates in the synthesis of active ingredients for the agrochemical sector. google.com The inclusion of fluorine atoms can significantly modify a molecule's physical and chemical properties, a strategy widely used in the design of modern pesticides.

The incorporation of fluorine into agrochemicals is a well-established strategy for enhancing their biological efficacy. The high lipophilicity of fluorinated compounds allows for more efficient transport across the waxy cuticles of plants and the chitinous barriers of insects. nih.gov This improved membrane permeability can lead to greater potency and effectiveness of the active ingredient. google.com

While direct application of this compound as an efficacy-enhancing agent is not extensively documented in public literature, its structural motifs are present in more complex herbicidal molecules. For instance, a patent for herbicidal compositions details compounds containing a 4-amino-5-fluoro-picolinic acid structure, highlighting the utility of the fluorinated aminophenyl moiety in creating potent herbicides. fluorine1.ru The unique combination of a nucleophilic amino group, a phenolic hydroxyl group, and an electron-deficient, lipophilic tetrafluorinated ring makes this compound a valuable starting material for synthesizing new agrochemical candidates with potentially enhanced performance characteristics. google.comsemanticscholar.org

| Property Conferred by Fluorination | Impact on Agrochemical Efficacy | Relevant Chemical Moiety |

| Increased Lipophilicity | Enhances penetration of waxy plant cuticles and insect exoskeletons. nih.gov | Tetrafluorophenyl group |

| Altered Electronic Effects | Modifies binding affinity to target enzymes or proteins. | Fluorine atoms |

| Metabolic Stability | C-F bonds can block metabolic pathways, increasing persistence. | Fluorinated aromatic ring |

Utilization in Materials Science

The rigid structure and unique electronic properties of this compound make it a significant building block in materials science for creating high-performance polymers and functional materials.

The introduction of fluorine atoms into polymers is a known method for increasing thermal stability, chemical resistance, and lowering the dielectric constant. Wholly aromatic polyimides, for example, are a class of high-performance polymers known for their exceptional thermal stability (glass transition temperatures often above 523 K), mechanical toughness, and solvent resistance. Current time information in Bangalore, IN.

Fluorinated diamines are key monomers in the synthesis of these advanced polyimides. nih.gov The steric hindrance and high bond energy of C-F bonds contributed by the fluorinated aromatic rings enhance the rigidity and thermal stability of the polymer chains. Current time information in Bangalore, IN. For example, polyimides synthesized from the fluorinated diamine 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene (6FAPB) exhibit thermal weight loss only above 525 °C and possess outstanding mechanical and insulation properties. mdpi.com

Furthermore, the 4-amino-2,3,5,6-tetrafluorophenyl group is used as a ligand for creating highly stable Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). watsonnoke.com These materials are noted for their ordered porous structures and stability, making them suitable for applications in catalysis and gas storage. The properties of related fluorinated compounds suggest that this compound is a prime candidate for incorporation into polymers and frameworks where exceptional thermal and chemical stability are required.

The field of nonlinear optics (NLO) utilizes materials whose refractive index changes in response to an applied electric field. Organic chromophores, particularly those with fluorinated components, are of significant interest for these electro-optic (EO) applications due to their potential for high EO coefficients and improved optical transparency. fluorine1.rufluorine1.ruresearchgate.net

Research has demonstrated the use of a derivative of this compound in creating advanced NLO materials. Specifically, a porphyrin molecule substituted with four meso-tetrakis(2,3,5,6-tetrafluoro-N,N-dimethyl-4-anilinyl) units has been synthesized and studied for its third-order NLO properties. nih.gov The study, which utilized the Z-scan technique, revealed that these compounds exhibit reverse saturable absorption and possess third-order nonlinear optical susceptibilities on the order of 10⁻¹² esu, making them suitable for optical limiting applications. nih.gov

The incorporation of the tetrafluoro-anilinyl moiety into the porphyrin structure is crucial for achieving these properties. The fluorination strategy helps to enhance the material's performance, paving the way for its use in photonic technologies like optical switching and data processing. nih.govresearchgate.net

| Compound | NLO Property Investigated | Key Finding | Potential Application |

| meso-tetrakis(2,3,5,6-tetrafluoro-N,N-dimethyl-4-anilinyl)porphyrin | Third-order nonlinear optical susceptibility (χ⁽³⁾) | χ⁽³⁾ values are on the order of 10⁻¹² esu. nih.gov | Optical limiting, Laser safety nih.gov |

| Fluorinated acrylic polymers | Electro-optic coefficient (r₃₃) and Photobleaching | Can be photobleached with a laser, decreasing the refractive index to form waveguides. fluorine1.rufluorine1.ru | Integrated optical devices fluorine1.rufluorine1.ru |

This compound is a precursor to valuable reagents used in combinatorial chemistry and library synthesis. A notable application is in the creation of a polymer-supported tetrafluorophenol (TFP) activated resin. acs.orgacs.org This resin is a powerful tool for the acylation and sulfonylation of nucleophiles to generate libraries of amides and sulfonamides. nih.gov

The TFP resin is prepared by forming an amide bond between 4-hydroxy-2,3,5,6-tetrafluorobenzoic acid and aminomethyl polystyrene. acs.org The resulting resin can then be used to activate carboxylic acids or sulfonic acids, creating polymer-bound TFP esters. These activated esters are highly reactive towards a wide range of N-nucleophiles, including primary and secondary amines and anilines. researchgate.net

A key advantage of this system is the ability to use ¹⁹F NMR to accurately quantify the loading of the activated acid onto the resin. acs.org This precise quantification allows for the use of a limiting amount of the nucleophile, simplifying purification and ensuring the synthesis of pure compound libraries. acs.org The solid-supported nature of the reagent means that by-products and excess starting materials are easily removed by simple filtration, making it a clean and efficient methodology for high-throughput synthesis. acs.orgresearchgate.net

The tetrafluorophenyl moiety is a valuable functional group in analytical chemistry, particularly for creating derivatizing reagents that enhance the detectability of analytes. Derivatization is a common technique used to improve the chromatographic behavior and sensitivity of detection for small molecules. mdpi.comresearchgate.net

While this compound itself is not a direct derivatizing agent, its structural analogs are used for this purpose. For example, 4-Sulfo-2,3,5,6-tetrafluorophenol (STP) is used to create water-soluble activated esters from carboxylic acids, which can then be coupled to fluorescent tags or other labels. thermofisher.com Similarly, tetrafluorophenyl (TFP) esters are used as reactive derivatives of the fluorescent dye fluorescein (B123965) for labeling biomolecules. wikipedia.org

In the field of mass spectrometry, highly electrophoric reagents are used to improve sensitivity in gas chromatography-electron capture mass spectrometry (GC-EC-MS). A reagent based on a tetrafluorophenyl structure, 4-(4′-methyltetrafluorophenyl)-2,3,5,6-tetrafluorobenzyl bromide (MTFP-TFBBr), has been synthesized for this purpose. nih.gov Derivatization with this reagent provides high sensitivity, with detection limits in the femtogram range. nih.gov These examples show that the tetrafluorophenyl group, as found in this compound, is a key component in the design of high-performance reagents for sensitive analytical methods.

Applications in Analytical Chemistry

Development of pH-Sensitive Probes and Sensors

The development of fluorescent probes capable of reporting on the pH of their local environment is of significant interest for applications ranging from cell biology to materials science. The design of such probes often relies on incorporating functional groups whose photophysical properties are modulated by protonation or deprotonation. This compound possesses key structural features that make it an attractive candidate for the core structure of novel pH-sensitive dyes.

The presence of electron-withdrawing fluorine atoms on the phenol (B47542) ring significantly influences the acidity of the hydroxyl group. This is a known strategy to lower the pKa of phenolic moieties in dyes like fluorescein, making them responsive in more acidic pH ranges. thermofisher.com The amino group, being a weak base, can be protonated in acidic conditions. thermofisher.com This protonation can alter the electronic properties of the molecule, leading to changes in its fluorescence emission or absorption spectra. This dual functionality allows for the design of ratiometric sensors, where the ratio of fluorescence intensity at two different wavelengths can provide a more accurate measure of pH, independent of the probe's concentration.

Research into novel fluorophores has shown that molecules containing amino groups can exhibit significant changes in their fluorescence properties in response to pH variations. For instance, certain amino-substituted heterocyclic compounds display strong fluorescence under acidic conditions, which diminishes as the pH increases towards neutral. thermofisher.com This pH-dependent fluorescence is often attributed to the protonation of the amino group, which alters the intramolecular charge transfer (ICT) characteristics of the molecule. In a similar vein, the amino group of this compound could serve as the proton-binding site, while the tetrafluorophenyl ring acts as the signaling unit, modulating the fluorescence output.

The general principle involves the synthesis of a larger molecular system where the this compound core is integrated into a conjugated system, such as a pyrene-based ligand or a xanthene dye. mdpi.comnih.gov The photophysical properties of the resulting probe would then be finely tuned by the electronic interplay between the amino and hydroxyl groups in response to changes in proton concentration.

Table 1: Key Functional Groups of this compound Relevant to pH Sensor Development

| Functional Group | Property | Role in pH Sensing |

| Amino Group (-NH2) | Basic | Can be protonated in acidic media, altering the electronic structure and fluorescence properties of the molecule. thermofisher.com |

| Phenolic Hydroxyl (-OH) | Acidic | The acidity is enhanced by the electron-withdrawing fluorine atoms, potentially enabling pH sensing in acidic ranges. thermofisher.com |

| Tetrafluorophenyl Ring | Electron-withdrawing | Modulates the pKa of the functional groups and influences the overall photophysical properties of the sensor. |

Derivatization Reagents for Metabolomics Analysis

In the field of metabolomics, which involves the comprehensive analysis of small molecule metabolites in biological systems, liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique. However, many metabolites exhibit poor ionization efficiency or chromatographic retention, making their detection and quantification challenging. Chemical derivatization is a widely employed strategy to overcome these limitations by tagging metabolites with a reagent that enhances their analytical properties. researchgate.net

This compound is a promising candidate for use in derivatization strategies, particularly for the analysis of metabolites containing carboxylic acids or other functional groups that can react with its amino or hydroxyl moieties. The highly fluorinated nature of the molecule is advantageous for several reasons. The presence of multiple fluorine atoms can improve the ionization efficiency of the derivatized metabolite in the mass spectrometer, leading to increased sensitivity. Furthermore, the significant mass addition from the tetrafluorophenyl group shifts the derivatized analyte to a higher, often less noisy, region of the mass spectrum.

One established approach in metabolomics is the derivatization of amine-containing metabolites using N-hydroxysuccinimide (NHS) ester-based reagents. researchgate.net Conversely, the amino group of this compound could be utilized to tag metabolites with reactive carbonyl groups, such as keto acids, which are key intermediates in central carbon metabolism. sigmaaldrich.com The resulting Schiff base or related adduct would then carry the tetrafluorophenyl tag, facilitating its analysis by LC-MS.

Moreover, the phenolic hydroxyl group can be exploited. For instance, 2,3,5,6-tetrafluorophenol (B1216870) has been used in the preparation of activated esters for peptide synthesis. This suggests that this compound could be used to create activated esters of carboxylic acid-containing metabolites. These activated esters could then be analyzed directly or further reacted to introduce other functionalities.

The general workflow for using this compound as a derivatization reagent in metabolomics would involve:

Reaction of the biological extract with this compound under optimized conditions to specifically tag the target class of metabolites.

Separation of the derivatized metabolites using reversed-phase liquid chromatography.

Detection and quantification of the tagged metabolites by mass spectrometry, leveraging the enhanced ionization and mass shift provided by the tetrafluorophenyl tag.

Table 2: Potential Derivatization Reactions using this compound for Metabolomics

| Target Metabolite Functional Group | Reactive Group on Derivatizing Agent | Resulting Linkage |

| Carboxylic Acid | Amino Group (with coupling agent) | Amide |

| Aldehyde/Ketone | Amino Group | Schiff Base (Imine) |

| Acyl Halide/Anhydride | Amino Group or Hydroxyl Group | Amide or Ester |

This approach of using a fluorinated derivatization agent is a powerful tool in metabolomics, enabling more sensitive and comprehensive analysis of the metabolome.

Design and Synthesis of Novel Fluorinated Analogues of 4 Amino 2,3,5,6 Tetrafluorophenol

Structural Modifications and their Impact on Reactivity and Electronic Properties

The presence of four fluorine atoms on the aromatic ring of 4-Amino-2,3,5,6-tetrafluorophenol has a significant impact on its reactivity and electronic properties. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) decreases the electron density of the benzene (B151609) ring. This, in turn, influences the acidity of the phenolic hydroxyl group and the basicity of the amino group.

The electron-withdrawing nature of the fluorine atoms also affects the molecule's susceptibility to electrophilic and nucleophilic aromatic substitution reactions. The electron-deficient ring is generally deactivated towards electrophilic attack but activated for nucleophilic substitution, where a suitable nucleophile can displace a fluoride (B91410) ion.

Furthermore, modifications involving the amino and hydroxyl groups can lead to a wide array of derivatives. For example, acylation of the amino group or etherification of the hydroxyl group can be performed to introduce new functionalities and alter the molecule's solubility and reactivity profile.

| Modification | Expected Impact on Electronic Properties | Expected Impact on Reactivity |

| Fewer Fluorine Atoms | Increased electron density on the ring, decreased acidity of -OH, increased basicity of -NH2 | Increased reactivity towards electrophilic substitution, decreased reactivity towards nucleophilic substitution |

| More Fluorine Atoms (e.g., in a related scaffold) | Further decreased electron density on the ring, increased acidity of -OH, decreased basicity of -NH2 | Decreased reactivity towards electrophilic substitution, increased reactivity towards nucleophilic substitution |

| Acylation of -NH2 | Decreased basicity of the nitrogen | Alters the directing effect in electrophilic substitution |

| Etherification of -OH | Blocks the acidic proton, introduces a new functional group | Prevents reactions involving the phenolic hydroxyl |

Synthesis of Positional Isomers and their Comparative Studies

A common synthetic route to fluorinated aminophenols involves the reduction of a corresponding nitro compound, which can be prepared through the nitration of a fluorinated phenol (B47542). Alternatively, nucleophilic aromatic substitution on a highly fluorinated benzene ring can be employed. For instance, the synthesis of 2-Amino-3,4,5,6-tetrafluorobenzoic acid has been achieved via a Hofmann rearrangement of 2-carboxy-3,4,5,6-tetrafluorobenzamide nih.gov. A similar strategy could potentially be adapted for the synthesis of aminotetrafluorophenols.

Comparative studies of non-fluorinated aminophenol isomers have shown that their separation and analysis can be achieved using techniques like high-performance liquid chromatography (HPLC) rsc.orgdntb.gov.ua. These methods can be adapted for the analysis of their fluorinated counterparts, allowing for a systematic comparison of their retention times, which reflect their relative polarities. The differential positioning of the functional groups is also expected to influence their chemical reactivity and the spectroscopic characteristics (¹H NMR, ¹³C NMR, ¹⁹F NMR). For example, the proximity of the amino and hydroxyl groups in the 2-amino isomer allows for stronger intramolecular hydrogen bonding compared to the 4-amino isomer.

| Isomer | Potential Synthetic Precursor | Expected Relative Polarity | Key Differentiating Feature |

| This compound | 4-Nitro-2,3,5,6-tetrafluorophenol | High | Symmetric substitution pattern |

| 2-Amino-3,4,5,6-tetrafluorophenol | 2-Nitro-3,4,5,6-tetrafluorophenol | Potentially lower due to intramolecular H-bonding | Proximity of -NH2 and -OH groups |

| 3-Amino-2,4,5,6-tetrafluorophenol | 3-Nitro-2,4,5,6-tetrafluorophenol | Intermediate | Meta-relationship of functional groups |

Exploration of Polyfluorinated Aminophenols with Different Fluorination Patterns

Varying the degree and pattern of fluorination on the aminophenol scaffold provides a platform to systematically study the structure-property relationships. The synthesis of aminophenols with one, two, or three fluorine atoms allows for a fine-tuning of the electronic and steric properties of the molecule.

For example, the synthesis of 4-aminophenol (B1666318) derivatives with varying numbers of fluorine atoms can be achieved through established synthetic methodologies. The introduction of fluorine can be accomplished using electrophilic fluorinating agents on an appropriate aminophenol precursor or by starting from a fluorinated benzene derivative and introducing the amino and hydroxyl groups.

The reactivity of these less-fluorinated aminophenols would be expected to differ significantly from their tetrafluorinated counterpart. With fewer electron-withdrawing fluorine atoms, the aromatic ring is more susceptible to electrophilic substitution. The basicity of the amino group and the acidity of the hydroxyl group would also be modulated by the number and position of the fluorine substituents.

A comparative study of these compounds would provide valuable insights into the incremental effects of fluorination. For instance, comparing the pKa values of the hydroxyl and amino groups across a series of mono-, di-, tri-, and tetrafluorinated 4-aminophenols would quantify the impact of the fluorine atoms on the acidity and basicity of these functional groups.

| Compound | Number of Fluorine Atoms | Expected Relative Acidity of -OH | Expected Relative Basicity of -NH2 |

| 4-Aminophenol | 0 | Lowest | Highest |

| 4-Amino-2-fluorophenol | 1 | Higher | Lower |

| 4-Amino-2,6-difluorophenol | 2 | Even higher | Even lower |

| 4-Amino-2,3,6-trifluorophenol | 3 | High | Low |

| This compound | 4 | Highest | Lowest |

Incorporation into Peptidomimetics and Protein Conjugates

The unique properties of fluorinated aminophenols make them attractive building blocks for the synthesis of peptidomimetics and for the conjugation to proteins. The incorporation of fluorinated amino acids into peptides can enhance their metabolic stability, modify their conformational preferences, and introduce a sensitive probe for ¹⁹F NMR studies ljmu.ac.uk.

This compound and its analogues can be utilized in peptide synthesis after appropriate modification. For example, the amino group can be protected, and the hydroxyl group can be activated for coupling with an amino acid or peptide. Conversely, the hydroxyl group can be protected, and the amino group can be used as a nucleophile in a peptide coupling reaction. A related compound, 2,3,5,6-Tetrafluorophenol (B1216870), has been used in the preparation of a radioiodinated phenylalanine derivative for peptide synthesis sigmaaldrich.com. This highlights the utility of the tetrafluorophenyl moiety in this field.

The high reactivity of the tetrafluorophenyl ring towards nucleophilic substitution can also be exploited for protein conjugation. Under appropriate conditions, nucleophilic side chains of amino acids in a protein (e.g., the thiol group of cysteine or the amino group of lysine) could potentially displace a fluorine atom on the ring, forming a stable covalent bond. This would allow for the site-specific labeling of proteins with a highly fluorinated tag, which could be useful for biophysical studies or for modifying the properties of the protein.

The general process of peptide synthesis involves the sequential coupling of protected amino acids thermofisher.comnih.gov. Fluorinated aminophenols can be incorporated into this process as unnatural amino acids, providing access to novel peptidomimetics with potentially enhanced biological activity and stability.

| Application | Role of Fluorinated Aminophenol | Potential Advantage |

| Peptidomimetics | As a non-natural amino acid scaffold | Increased metabolic stability, altered conformation, ¹⁹F NMR probe |

| Protein Conjugation | As a reactive moiety for covalent attachment | Stable linkage, introduction of a highly fluorinated tag |

| Peptide Synthesis | As a building block for complex peptides | Introduction of unique electronic and steric properties |

Development of Spirocyclic and Fused-Ring Systems Incorporating Fluorinated Aminophenol Moieties

The development of spirocyclic and fused-ring systems is a prominent area of medicinal chemistry, as these three-dimensional structures can lead to compounds with improved pharmacological properties acs.org. The this compound scaffold can serve as a starting material for the synthesis of such complex architectures.

The presence of multiple reactive sites—the amino group, the hydroxyl group, and the activated aromatic ring—offers various possibilities for intramolecular cyclization reactions to form fused-ring systems. For instance, a substituent containing an electrophilic center could be introduced at the amino or hydroxyl group, which could then undergo an intramolecular cyclization by attacking the electron-rich position of a neighboring ring in a non-fluorinated analogue, or through a nucleophilic aromatic substitution on the tetrafluorinated ring itself. Methodologies for synthesizing fused furan ring systems often involve intramolecular cyclization reactions nih.gov.

The synthesis of spirocyclic compounds often involves dearomatization of an aromatic precursor researchgate.net. While challenging with the electron-deficient tetrafluorinated ring, it might be possible to devise strategies where the aminophenol is part of a reaction that constructs the spirocyclic center. For example, the aminophenol could be elaborated into a more complex intermediate that is then subjected to a spirocyclization reaction. The synthesis of spiro[indole-3,2-oxirane]-30-benzoyl-2-(1H)-fluorinated compounds has been reported, demonstrating the feasibility of incorporating fluorine into spirocyclic systems nih.gov.

Q & A

Q. What are the primary synthetic applications of 4-amino-2,3,5,6-tetrafluorophenol (4-A-TFP) in organic chemistry?

4-A-TFP is widely used to prepare activated esters (e.g., 2,3,5,6-tetrafluorophenyl esters) for coupling reactions. These esters exhibit superior hydrolytic stability compared to NHS esters at pH ~8, making them ideal for conjugating carboxylic acids to amines in aqueous buffers . For example:

Q. How does the electronic environment of 4-A-TFP influence its reactivity in coupling reactions?

The electron-withdrawing fluorine atoms lower the pKa of the phenolic hydroxyl group (~5.5), enhancing its leaving-group ability in nucleophilic acyl substitution reactions. This property is critical in forming stable intermediates during carbodiimide-mediated couplings (e.g., EDC/DMT-MM with TFP) .

Q. What purification strategies are effective for isolating tetrafluorophenyl-activated esters?

Tetrafluorophenyl esters are more chromatographically stable than sulfosuccinimidyl esters due to reduced hydrophilicity. Use:

- Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) .

- Size-exclusion chromatography for protein conjugates .

Advanced Research Questions

Q. How can reaction conditions be optimized for 4-A-TFP in radiopharmaceutical synthesis?

- pH Control : Maintain pH ~8 to balance hydrolytic stability and aminolysis efficiency .

- Catalyst Choice : Use DCC or EDC with NHSS (N-hydroxysulfosuccinimide) to enhance coupling yields in aqueous buffers .

- Temperature : Reactions typically proceed at 25–40°C; higher temperatures risk ester degradation .

Q. What strategies resolve contradictions in reactivity data for halogen-bonded co-crystals of 4-A-TFP derivatives?

4-A-TFP forms orthogonal halogen/hydrogen bonds with cyclic amines, but non-orthogonal interactions may arise due to steric effects. To resolve discrepancies:

Q. How do non-covalent interactions (halogen/hydrogen bonds) influence the catalytic activity of 4-A-TFP derivatives?

In co-crystals with amines, halogen bonds (C–F···N) synergize with hydrogen bonds (O–H···N), stabilizing transition states in nucleophilic reactions. Computational modeling (DFT) and IR spectroscopy can quantify these interactions .

Q. What novel applications exploit 4-A-TFP’s fluorinated aromatic backbone?

Q. How can discrepancies in inhibitor potency vs. leaving-group pKa be reconciled in enzyme studies?

While 4-A-TFP derivatives (pKa ~5.5) show high inactivation constants (e.g., 147,000 s⁻¹M⁻¹ for cruzain inhibitors), potency depends on leaving-group orientation and binding affinity, not solely pKa. Use molecular docking to assess steric/complementarity effects .

Methodological Tables

Q. Table 1. Comparison of Coupling Reagents for 4-A-TFP Derivatives

| Reagent | Yield (%) | pH Range | Application | Reference |

|---|---|---|---|---|

| EDC/NHSS | 60–75 | 6.5–8.0 | Protein conjugation | |

| DMT-MM | 55–70 | 7.0–8.5 | Acylation in aqueous buffers | |

| DCC | 40–50 | 4.5–6.0 | Radiopharmaceutical synthesis |

Q. Table 2. Physicochemical Properties of 4-A-TFP Derivatives

| Derivative | Molecular Formula | Molecular Weight | Key Application |

|---|---|---|---|

| HBED-CC–TFP ester | C₂₆H₂₄F₄N₄O₈ | 620.5 | ⁶⁸Ga-labeled antibodies |

| [¹⁸F]1 (6-fluoronicotinate) | C₁₂H₅F₅NO₂ | 285.2 | PET imaging probes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.